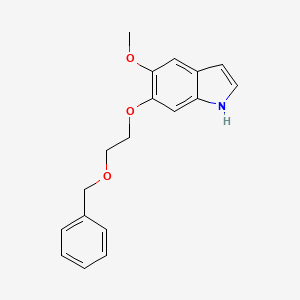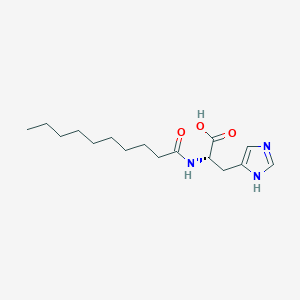
N-Decanoyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of the imidazole ring followed by the attachment of the decanamido and propanoic acid groups. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles under solvent-free conditions . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole to imidazoline.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole family.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific structure, which combines an imidazole ring with decanamido and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
55258-10-1 |
|---|---|
Molecular Formula |
C16H27N3O3 |
Molecular Weight |
309.40 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-2-3-4-5-6-7-8-9-15(20)19-14(16(21)22)10-13-11-17-12-18-13/h11-12,14H,2-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI Key |
BKVABDKAKQZLJF-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
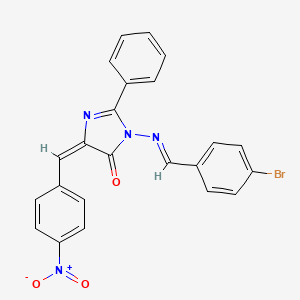
![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
methanone](/img/structure/B12930317.png)
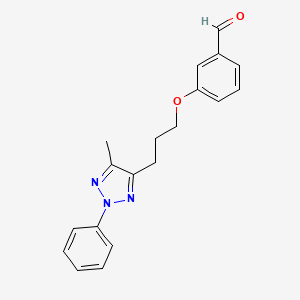
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)
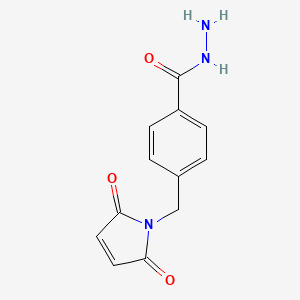
![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

